molecular formula C13H12ClNO2 B1445790 5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride CAS No. 1429505-70-3

5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride

Cat. No. B1445790
M. Wt: 249.69 g/mol
InChI Key: VRHHDGBVRZEHQG-UHFFFAOYSA-N
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Description

The compound “5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride” is a complex organic molecule. It likely contains a benzoic acid group, a pyridine ring, and a methyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Biological Imaging Applications

5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride has been used in the synthesis of ZP9 and ZP10, two asymmetrical fluorescein-based dyes. These dyes, featuring an aniline-based ligand with a pyridyl-amine-pyrrole group, have applications in biological imaging. Their ability to bind with Zn(II) and exhibit fluorescence turn-on makes them useful in confocal microscopy studies for in vivo zinc sensing (Nolan et al., 2006).

Synthesis of Triorganostannyl Esters

The compound plays a role in the synthesis and structural investigation of triorganostannyl esters of aminobenzoic acids substituted with pyridinyl groups. These esters, with various substituents on tin, are significant for understanding their coordination to metal centers, which influences both the photophysical properties of the metal and the ligands' conformation and interactions (Tzimopoulos et al., 2010).

Anticancer Research

In anticancer research, derivatives of 5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride have been synthesized and evaluated. For instance, novel pyridine-3-carbonitrile derivatives, which include this compound, have shown potential against breast cancer cells, as evidenced by cytotoxicity assays and molecular docking experiments (Mansour et al., 2021).

Coordination Polymers and Photocatalytic Properties

This compound is also used in the construction of coordination polymers with metals like Zn(II) and Cd(II). These polymers, having varied structures and properties, have shown photocatalytic activity, particularly in the degradation of methylene blue under UV-Vis irradiation. This highlights their potential application in environmental remediation (Liu et al., 2016).

Metal-Organic Frameworks

The compound contributes to the assembly of metal-organic frameworks (MOFs), especially with cobalt (Co(II)). These MOFs have been studied for their gas adsorption properties and magnetic behaviors, showing significant potential in areas like material science and magnetic studies (Liu et al., 2018).

Luminescence and Magnetism in Lanthanide Complexes

In the field of lanthanide coordination complexes, this compound has been used to study their luminescence and magnetic properties. These complexes exhibit unique structural properties and have potential applications in materials science and photonics (Hou et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, and environmental science .

properties

IUPAC Name

5-methyl-2-pyridin-4-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2.ClH/c1-9-2-3-11(12(8-9)13(15)16)10-4-6-14-7-5-10;/h2-8H,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHHDGBVRZEHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=NC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride

Synthesis routes and methods

Procedure details

A mixture of methyl 5-methyl-2-(pyridin-4-yl)benzoate (8.8 g), 6 N hydrochloric acid (65 mL) and acetic acid (100 mL) was heated under reflux overnight. The solvent was evaporated under reduced pressure, and the obtained solid was washed with ethyl acetate to give the title compound (6.6 g).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Koike, M Yoshikawa, HK Ando… - Journal of Medicinal …, 2021 - ACS Publications
Cholesterol 24-hydroxylase (CH24H, CYP46A1), a brain-specific cytochrome P450 (CYP) family enzyme, plays a role in the homeostasis of brain cholesterol by converting cholesterol …
Number of citations: 25 pubs.acs.org

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